molecular formula C8H8N2O2S B2741778 Methyl (3-cyano-5-methylthiophen-2-yl)carbamate CAS No. 114210-19-4

Methyl (3-cyano-5-methylthiophen-2-yl)carbamate

Cat. No.: B2741778
CAS No.: 114210-19-4
M. Wt: 196.22
InChI Key: WFZFMQQZUALICE-UHFFFAOYSA-N
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Description

Methyl (3-cyano-5-methylthiophen-2-yl)carbamate is an organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a methyl group, as well as a carbamate functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-cyano-5-methylthiophen-2-yl)carbamate typically involves the reaction of 3-cyano-5-methylthiophene with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reactants .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl (3-cyano-5-methylthiophen-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3-cyano-5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carbamate functional group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Methyl (3-cyano-5-methylthiophen-2-yl)carbamate: Unique due to its specific substitution pattern on the thiophene ring.

    Methyl (3-cyano-4-methylthiophen-2-yl)carbamate: Similar structure but with a different substitution pattern.

    Ethyl (3-cyano-5-methylthiophen-2-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl N-(3-cyano-5-methylthiophen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-3-6(4-9)7(13-5)10-8(11)12-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZFMQQZUALICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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